molecular formula C9H16Cl2O2 B14509485 3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol CAS No. 64259-29-6

3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol

Cat. No.: B14509485
CAS No.: 64259-29-6
M. Wt: 227.12 g/mol
InChI Key: MCWXLPSBQJQEQZ-UHFFFAOYSA-N
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Description

3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chlorine atom and an ether linkage to a chlorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol typically involves the reaction of 2-chlorocyclohexanol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the nucleophilic attack of the hydroxyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a simpler alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

64259-29-6

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

3-chloro-2-(2-chlorocyclohexyl)oxypropan-1-ol

InChI

InChI=1S/C9H16Cl2O2/c10-5-7(6-12)13-9-4-2-1-3-8(9)11/h7-9,12H,1-6H2

InChI Key

MCWXLPSBQJQEQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OC(CO)CCl)Cl

Origin of Product

United States

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